The synthesis of 3-Methyl-2-phenoxybutanoic acid typically involves a multi-step reaction process. A common synthetic route begins with the reaction of 2-bromo-3-methylbutenoic acid methyl ester with phenol in the presence of a base, such as potassium carbonate, in acetone. This step is followed by hydrolysis using aqueous sodium hydroxide in methanol, and finally, hydrogenation with palladium on carbon as a catalyst.
In industrial settings, the production methods mirror laboratory synthesis but are scaled for larger quantities. The same key steps are employed, utilizing industrial-grade reagents and equipment to enhance efficiency and cost-effectiveness.
The molecular structure of 3-Methyl-2-phenoxybutanoic acid consists of a butanoic acid backbone with a methyl group at the second position and a phenoxy group at the second carbon. This configuration imparts specific chemical properties to the compound. The phenoxy group enhances the compound's reactivity, allowing it to participate in various chemical reactions typical of aromatic compounds.
3-Methyl-2-phenoxybutanoic acid can undergo various chemical reactions, including:
The mechanism of action for 3-Methyl-2-phenoxybutanoic acid involves its interaction with specific molecular targets and biochemical pathways. The phenoxy group allows for diverse chemical interactions that influence biological processes. Although detailed mechanisms are still under investigation, it is believed that this compound interacts with enzymes and receptors involved in metabolic pathways.
3-Methyl-2-phenoxybutanoic acid exhibits several notable physical and chemical properties:
These properties play a crucial role in determining its behavior during synthesis and application processes.
3-Methyl-2-phenoxybutanoic acid has several applications across various scientific disciplines:
It serves as a building block in organic synthesis and acts as a reagent in numerous chemical reactions. Its unique structure allows chemists to explore new synthetic pathways.
Research is ongoing to investigate its potential biological activities, including interactions with biomolecules that could lead to therapeutic applications.
The compound is being studied for its role as a precursor in drug development, particularly in creating novel pharmaceuticals that leverage its structural characteristics.
In industrial contexts, 3-Methyl-2-phenoxybutanoic acid is utilized in producing specialty chemicals and as an intermediate for synthesizing other compounds .
The systematic IUPAC name for the target compound is 3-Methyl-2-phenoxybutanoic acid, reflecting its core structural features: a butanoic acid backbone with a methyl group at the C3 position and a phenoxy (phenyl ether) moiety at C2. The molecular formula is C₁₁H₁₄O₃, distinguishing it from the analog 3-methyl-2-phenylbutanoic acid (C₁₁H₁₄O₂) by the presence of an additional oxygen atom in the phenoxy linker [4]. This oxygen atom critically influences electronic properties and hydrogen-bonding capacity.
The C2 carbon constitutes a chiral center, generating (R)- and (S)-enantiomers. Stereochemical assignment follows the Cahn-Ingold-Prelog rules, with the C2 configuration dictating three-dimensional arrangement. Commercial sources specify enantiopure forms: e.g., (S)-3-Methyl-2-phenylbutanoic acid (CAS# 13490-69-2, 95-98% purity) [8] [9]. While phenoxybutanoic acid stereoisomers remain less cataloged, analogous syntheses suggest similar enantiomeric separation via chiral chromatography or asymmetric synthesis.
Table 1: Molecular Descriptors of 3-Methyl-2-phenoxybutanoic Acid
Property | Value |
---|---|
IUPAC Name | 3-Methyl-2-phenoxybutanoic acid |
Molecular Formula | C₁₁H₁₄O₃ |
Molar Mass (g/mol) | 194.23 |
Chiral Centers | C2 (stereogenic) |
Key Analog (Phenyl variant) | 3-Methyl-2-phenylbutanoic acid (C₁₁H₁₄O₂) [4] |
No direct X-ray crystallographic data for 3-methyl-2-phenoxybutanoic acid is available in the surveyed literature. However, principles from analogous studies provide insight into its predicted solid-state behavior. For stereoisomers like the (S)-phenyl variant (13490-69-2), crystallization in P2₁2₁2₁ or P2₁ space groups is typical for enantiopure carboxylic acids [8] [9]. The phenoxy group's conformational flexibility likely results in distinct torsion angles (C1-O-C2-C3), influencing crystal packing.
In related PPARα ligands (e.g., pemafibrate), X-ray analyses reveal that ligand flexibility accommodates induced-fit binding [7]. For 3-methyl-2-phenoxybutanoic acid, intramolecular non-covalent interactions may dominate its lattice structure:
Experimental characterization would require single-crystal growth (e.g., from ethanol/water), followed by diffraction to resolve bond lengths, angles, and the carboxylic acid's orientation relative to the phenoxy plane.
Table 2: Hypothesized Crystallographic Parameters
Parameter | Prediction |
---|---|
Crystal System | Monoclinic or Orthorhombic |
Space Group | P2₁/c (racemic) or P2₁ (enantiopure) |
Key Torsion Angle | C1ₐᵣₒₘ-O-Cα-Cβ (~180° antiperiplanar) |
Dominant H-bond | Carboxyl dimer (O-H⋯O=C, ~1.8 Å) |
The phenyl analog (C₁₁H₁₄O₂) differs only by the absence of the ether oxygen, yet this drastically alters properties:
Pemafibrate, a potent PPARα modulator, exemplifies the impact of oxygen positioning and conformational flexibility. Its Y-shaped structure binds PPARα’s entire ligand pocket via:
Table 3: Structural and Functional Comparison to Key Analogs
Feature | 3-Methyl-2-phenoxybutanoic acid | 3-Methyl-2-phenylbutanoic acid [4] [6] | Pemafibrate [1] [7] |
---|---|---|---|
Core Structure | C6H5O-CH(CH3)CH(CH3)COOH | C6H5-CH(CH3)CH(CH3)COOH | Phenoxyalkyl-carboxylate |
Key Functional Group | Ether oxygen | Phenyl ring (no oxygen) | Ether + benzimidazole |
Chirality | C2 stereogenic | C2 stereogenic | Multiple stereocenters |
Predicted Bioactivity | Moderate (limited data) | Low (chromatographic agent [3]) | High (SPPARMα agonist) |
Molecular Flexibility | Moderate (rotatable C-O bond) | Low (rigid C-C bond) | High (Y-shaped conformation) |
The phenoxy group’s oxygen atom introduces two critical effects over phenyl analogs:
This analysis underscores that minor structural changes—oxygen insertion or stereochemistry—profoundly alter physicochemical behavior and biological potential.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0